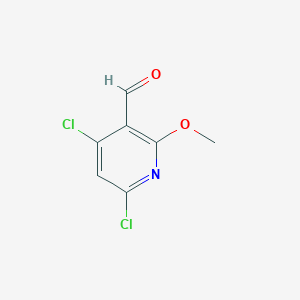

4,6-Dichloro-2-methoxynicotinaldehyde

Descripción

4,6-Dichloro-2-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methoxy group attached to the nicotinaldehyde core. This compound is used in various chemical and industrial applications due to its unique properties.

Propiedades

Fórmula molecular |

C7H5Cl2NO2 |

|---|---|

Peso molecular |

206.02 g/mol |

Nombre IUPAC |

4,6-dichloro-2-methoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7-4(3-11)5(8)2-6(9)10-7/h2-3H,1H3 |

Clave InChI |

WYYROJZLWCMPHR-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC(=N1)Cl)Cl)C=O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4,6-Dichloro-2-methoxynicotinaldehyde typically involves the chlorination and methoxylation of nicotinaldehyde derivatives. One common method includes the reaction of 4,6-dichloronicotinaldehyde with methanol in the presence of a base, such as sodium methoxide, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the nicotinaldehyde ring.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

4,6-Dichloro-2-methoxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), bases (e.g., sodium methoxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4,6-Dichloro-2-methoxynicotinaldehyde has several scientific research applications, including:

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparación Con Compuestos Similares

4,6-Dichloro-2-methoxynicotinaldehyde can be compared with other similar compounds, such as:

2,6-Dichloro-4-methoxynicotinaldehyde: This compound has a similar structure but with different positions of the chlorine and methoxy groups.

4,6-Dichloro-2-methylnicotinaldehyde: This compound has a methyl group instead of a methoxy group.

The uniqueness of 4,6-Dichloro-2-methoxynicotinaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

4,6-Dichloro-2-methoxynicotinaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4,6-Dichloro-2-methoxynicotinaldehyde has the following chemical structure:

- Chemical Formula : C8H7Cl2N1O2

- CAS Number : 2247102-25-4

This compound features a pyridine ring with two chlorine substituents and a methoxy group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 4,6-Dichloro-2-methoxynicotinaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For example, it may interact with enzymes like glutathione S-transferase (GST), which plays a crucial role in detoxification processes in cells .

- Receptor Binding : Preliminary studies suggest that 4,6-Dichloro-2-methoxynicotinaldehyde may exhibit binding affinity to specific receptors, influencing cellular signaling pathways. Its structural similarity to other biologically active compounds allows for hypothesized interactions with receptors involved in cancer and inflammatory responses .

- Antioxidant Activity : The presence of chlorine and methoxy groups may enhance the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of 4,6-Dichloro-2-methoxynicotinaldehyde:

Table 1: Summary of Biological Activities

Case Study: GST Inhibition

In a study focusing on the inhibition of GST by various aldehydes, including 4,6-Dichloro-2-methoxynicotinaldehyde, researchers found that the compound exhibited significant inhibitory effects on specific GST isozymes. This inhibition was quantified using IC50 values, demonstrating its potential as a lead compound for further development in cancer therapy .

Future Directions

Further research is warranted to explore the full range of biological activities associated with 4,6-Dichloro-2-methoxynicotinaldehyde. Key areas for future investigation include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.

- Mechanistic Studies : Delving deeper into the molecular mechanisms underlying its enzyme inhibition and receptor interactions.

- Structural Modifications : Investigating derivatives of 4,6-Dichloro-2-methoxynicotinaldehyde to enhance efficacy and reduce toxicity.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.